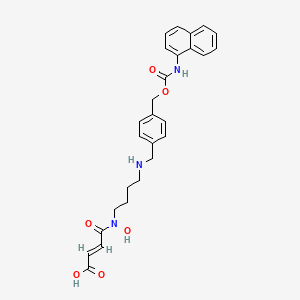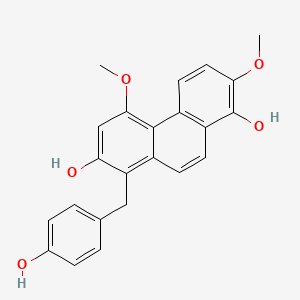
BChE-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BChE-IN-10 involves a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. This includes the use of recyclable solvents and catalysts, as well as energy-efficient processes .
Chemical Reactions Analysis
BChE-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
BChE-IN-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of butyrylcholinesterase in various biological processes.
Medicine: It is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit amyloid-beta aggregation.
Industry: It is used in the development of diagnostic assays for butyrylcholinesterase activity
Mechanism of Action
BChE-IN-10 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This prevents the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the brain. The compound also inhibits the aggregation of amyloid-beta, which is a hallmark of Alzheimer’s disease .
Comparison with Similar Compounds
BChE-IN-10 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase but with different binding affinities.
Galantamine: Primarily inhibits acetylcholinesterase and also modulates nicotinic receptors
This compound stands out due to its balanced inhibitory activity and its potential to inhibit amyloid-beta aggregation, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H20O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
8-[(4-hydroxyphenyl)methyl]-2,5-dimethoxyphenanthrene-1,7-diol |
InChI |
InChI=1S/C23H20O5/c1-27-20-10-9-15-17(23(20)26)8-7-16-18(11-13-3-5-14(24)6-4-13)19(25)12-21(28-2)22(15)16/h3-10,12,24-26H,11H2,1-2H3 |
InChI Key |
KVVKCGLDLZTXLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(C=C(C(=C3C=C2)CC4=CC=C(C=C4)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



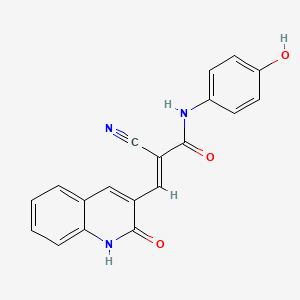
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
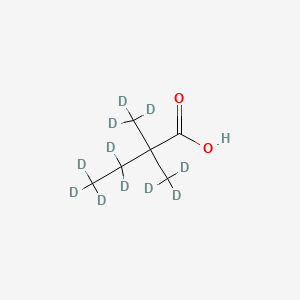
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
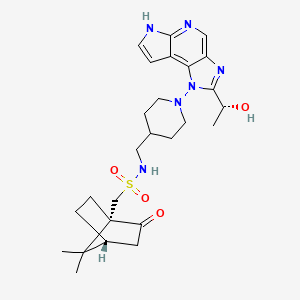
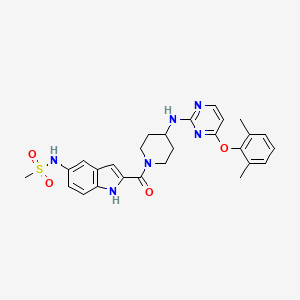
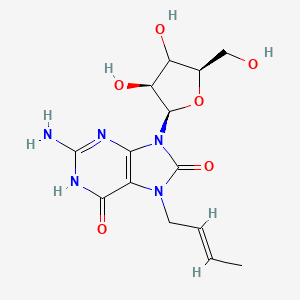

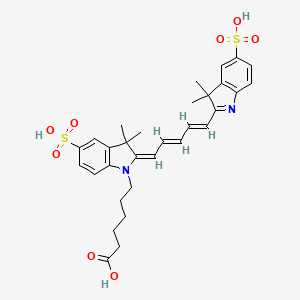
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)

